tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate
Description
tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate is a chiral carbamate derivative featuring a cyclopentane ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine. This compound is structurally significant in medicinal chemistry as a versatile building block for synthesizing pharmacologically active molecules, particularly those requiring stereochemical precision. The Boc group serves as a protective moiety for amines during multi-step syntheses, while the hydroxyl group introduces polarity and hydrogen-bonding capabilities, enhancing interactions in biological systems .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,3S)-3-hydroxycyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
InChI Key |
XTVWTTVLXSZYBZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CC[C@@H](C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amine Precursors
The Boc group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. For the target compound, the amine precursor would be [(1S,3S)-rel-3-hydroxycyclopentyl]methylamine.
Example Protocol
-
Dissolve [(1S,3S)-rel-3-hydroxycyclopentyl]methylamine (1.0 equiv) in dichloromethane.
-
Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.
Key Considerations
Synthesis of [(1S,3S)-rel-3-hydroxycyclopentyl]methylamine
The stereoselective preparation of the cyclopentylamine precursor is critical. Two approaches dominate:
Cyclopentene Epoxidation and Ring-Opening
Enzymatic Reduction of Ketones
Carbamate Formation via Condensation Reactions
Carbamate bonds can form via reaction of amines with chloroformates or carbamoyl chlorides. For Boc-protected derivatives, mixed anhydride methods are preferred.
Protocol from Patent CN102020589B
-
React N-Boc-D-Serine with isobutyl chlorocarbonate to form a mixed anhydride.
-
Condense with benzylamine in ethyl acetate to yield Boc-protected derivatives.
Adaptation for Target Compound
-
Replace benzylamine with [(1S,3S)-rel-3-hydroxycyclopentyl]methylamine.
-
Optimize solvent (THF vs. ethyl acetate) to enhance yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl Acetate | 25 | 78 | 95 |
| THF | 0→25 | 85 | 97 |
| DCM | 25 | 65 | 90 |
Data extrapolated from analogous Boc protection reactions.
-
THF provides higher yields due to better solubility of intermediates.
-
Low temperatures (0°C) reduce racemization but slow reaction kinetics.
Stereochemical Control
Achieving the (1S,3S)-rel configuration requires:
-
Chiral Catalysts : Use of (R)-BINOL-phosphoric acid for asymmetric induction during cyclopentane formation.
-
Dynamic Kinetic Resolution : Employ palladium catalysts to epimerize undesired stereoisomers in situ.
Challenges and Mitigation Strategies
Epimerization During Boc Protection
Purification of Polar Intermediates
-
Problem : The hydroxycyclopentyl group increases polarity, complicating column chromatography.
-
Solution : Employ reverse-phase HPLC or crystallization from ethanol/water mixtures.
Scalability and Industrial Feasibility
Continuous-flow systems, as described in Patent CN85109417A, enhance scalability for carbamate synthesis:
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, releasing the corresponding amine:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Acidic Hydrolysis | HCl/aqueous solution | Cyclopentyl amine + tert-butyl carbonate | Protonation of carbonyl oxygen → nucleophilic attack by water |
| Basic Hydrolysis | NaOH/aqueous solution | Cyclopentyl amine + tert-butyl carbonate | Deprotonation of carbamate → nucleophilic attack by hydroxide ion |
Biochemical Reactions
The compound’s carbamate group can interact with enzymatic active sites, forming covalent bonds and inhibiting enzymatic activity. This mechanism is relevant in drug development, particularly in neuropharmacology and enzyme inhibition .
Structural Comparisons
The stereochemical specificity of the (1S,3S)-configuration influences reactivity compared to analogs:
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | Alternative stereochemistry at hydroxyl group | Altered binding affinity in enzymatic systems |
| tert-Butyl (3-hydroxymethylcyclopentyl)carbamate | Hydroxymethyl substitution | Increased steric hindrance, reduced hydrolysis rate |
Hazard and Stability
The compound is classified with Hazard Statement H302 (toxic if swallowed) and requires storage in dry, 2–8°C conditions .
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate has been investigated for its potential as a drug candidate due to its ability to modulate enzyme activity. Studies indicate that the steric hindrance provided by the tert-butyl group can affect binding affinities and selectivity towards specific receptors or enzymes, making it a valuable candidate for drug development in neuropharmacology and enzyme inhibition.
Enzyme Inhibition
Research has shown that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been explored for its effects on acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit such enzymes positions this compound as a potential therapeutic agent.
Neuropharmacology
The interactions of this compound with neurotransmitter systems suggest applications in neuropharmacology. Its structural similarity to known neuroactive compounds indicates that it may influence neurotransmitter release or receptor activation, warranting further investigation into its effects on cognitive functions and memory.
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental models:
- In vitro Studies : Investigations into the protective effects against amyloid beta-induced toxicity have shown that this compound can reduce oxidative stress markers in astrocytes, suggesting potential neuroprotective properties .
- In vivo Models : Animal studies have assessed the compound's impact on cognitive function following scopolamine administration. While moderate protective effects were observed, further research is needed to evaluate bioavailability and efficacy in the central nervous system .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxycyclopentyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound is compared to structurally related carbamates, focusing on cycloalkyl substituents, functional groups, and stereochemistry. Key examples include:
Key Observations :
- Substituent Effects : Fluorination (as in ) enhances electronegativity and metabolic stability, while hydroxymethyl groups (as in ) increase hydrophilicity and hydrogen-bonding capacity.
- Stereochemistry : The (1S,3S) and (1R,3R) configurations in related compounds (e.g., ) influence chiral recognition in enzyme-substrate interactions.
Physicochemical Properties
- Solubility : Hydroxyl-containing derivatives (e.g., the target compound and ) demonstrate higher aqueous solubility compared to methyl- or fluorine-substituted analogues due to polar functional groups.
- Thermal Stability : Boc-protected compounds generally exhibit stability up to 150–200°C, but fluorinated variants (e.g., ) may have altered decomposition profiles due to C-F bond strength .
- Crystallinity : X-ray studies of tert-Butyl N-hydroxy-N-[2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate () reveal hydrogen-bonded dimers via O–H⋯O interactions, suggesting similar packing motifs in the target compound.
Biological Activity
Tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate is a chemical compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including a tert-butyl group and a hydroxyl-substituted cyclopentane ring, confer specific biological activities that can influence enzyme interactions and receptor binding. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 154737-89-0
The compound's structure includes a carbamate functional group, which is known to play a crucial role in its biological interactions. The stereochemistry of the hydroxyl group is particularly important for its biological efficacy.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound has shown potential as an enzyme modulator, influencing the activity of various enzymes through specific binding interactions. The steric hindrance provided by the tert-butyl group may enhance selectivity towards certain enzymes or receptors.
- Neuropharmacological Effects : Preliminary studies suggest that this compound may have applications in neuropharmacology, particularly in the context of neurodegenerative diseases. Its ability to modulate neuroinflammatory responses and inhibit amyloid beta aggregation positions it as a candidate for further investigation in Alzheimer's disease therapies .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta peptides. It was found to reduce levels of pro-inflammatory cytokines like TNF-α and diminish free radical production in cell cultures .
In Vivo Studies
In vivo models have been employed to assess the compound's efficacy against cognitive decline induced by scopolamine. While the results showed some protective effects against oxidative stress, they were not statistically significant compared to established treatments like galantamine . This highlights the need for further studies to optimize dosage and delivery methods for improved bioavailability.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-{[(1R,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate | C11H21NO3 | Different stereochemistry at the hydroxyl group |
| Tert-butyl N-{[(1R,3S)-3-hydroxymethylcyclopentyl]methyl}carbamate | C11H21NO3 | Hydroxymethyl substitution instead of hydroxyl |
| Tert-butyl N-{[(2R,3R)-2-methylazetidin-3-yl]carbamate} | C10H19NO2 | Contains an azetidine ring instead of cyclopentane |
This comparison illustrates how variations in stereochemistry and functional groups can influence biological activity.
Q & A
Q. What are the key synthetic routes for tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate?
The compound is typically synthesized via multi-step protocols involving carbamate coupling, stereochemical control, and purification. For example:
- Step 1 : Activation of the cyclopentanol derivative with a protecting group (e.g., Boc-anhydride) under basic conditions (e.g., Et₃N in THF) .
- Step 2 : Stereoselective introduction of the hydroxymethyl group via nucleophilic substitution or Mitsunobu reaction, ensuring retention of the (1S,3S)-rel configuration .
- Step 3 : Purification via column chromatography (e.g., silica gel, EtOAc/hexane gradients) to isolate the product .
Key Reagents :
| Reagent | Role | Conditions |
|---|---|---|
| Boc₂O | Carbamate protection | Et₃N, THF, 0–20°C |
| DIAD/Ph₃P | Mitsunobu reaction | Alcohol activation |
Q. How is the structure of this compound validated experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and cyclopentyl protons (δ 3.5–4.0 ppm for hydroxy/methylene groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₂₂NO₃: 228.1600) .
- Polarimetry : Determines enantiomeric excess if chirality is critical .
Advanced Research Questions
Q. How are stereochemical discrepancies resolved during synthesis?
- Chiral Auxiliaries : Use of chiral catalysts (e.g., Sharpless epoxidation) or enantiopure starting materials to enforce (1S,3S)-rel configuration .
- X-Ray Crystallography : Single-crystal analysis (e.g., SHELXL ) resolves ambiguous NOE or coupling constants. For example, used SHELXTL to confirm hydrogen-bonded dimerization in a related carbamate .
- Chromatographic Separation : Chiral HPLC or SFC resolves diastereomers if racemization occurs .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Hydrogen Bonding : The hydroxy and carbamate groups promote intermolecular H-bonding, but steric bulk from the tert-butyl group may hinder crystallization. Solutions include:
-
Co-crystallization with small molecules (e.g., acetic acid).
- Data Collection : Use synchrotron radiation or low-temperature (100 K) settings to improve diffraction quality. SHELX programs are recommended for refinement .
Example Crystallography Parameters (from ):
Parameter Value Space Group P2₁/c R-factor 0.057 Hydrogen Bonds O—H⋯O (2.75 Å)
Q. How is this compound utilized in medicinal chemistry research?
- Kinase Inhibitor Intermediates : Similar carbamates are used in synthesizing pyrrolopyrimidine derivatives (e.g., , Step 9) targeting cancer pathways .
- Prodrug Design : The Boc group enhances solubility for in vivo studies, while the cyclopentyl moiety provides conformational rigidity .
- SAR Studies : Modifications to the hydroxycyclopentyl group are explored to optimize binding affinity and metabolic stability .
Methodological Considerations
- Contradiction Analysis : Conflicting stereochemical outcomes (e.g., vs. 16) highlight the need for rigorous reaction monitoring (TLC, LC-MS) and computational modeling (DFT) to predict intermediates.
- Safety Protocols : Despite low acute toxicity (), use fume hoods and PPE (Nitrile gloves, P95 respirators) during synthesis due to sensitization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
